3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione
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Overview
Description
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione is an organic compound characterized by a cyclohexene ring attached to a pentane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione typically involves the reaction of cyclohexene with a suitable diketone precursor under controlled conditions. One common method involves the use of a base such as lithium diisopropylamide (LDA) to deprotonate the diketone, followed by the addition of cyclohexene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism of action of 3-(Cyclohex-1-en-1-yl)-3-methylpentane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific pathways. The exact mechanism depends on the context of its use, whether in biological systems or chemical processes .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-1-en-1-ylpropionates: These compounds share the cyclohexene ring structure but differ in the attached functional groups.
Cyclohex-1-en-1-ylazepine: This compound has a similar cyclohexene ring but is part of a larger heterocyclic structure.
Benzene, [(cyclohex-1-en-1-yl)methyl]-: This compound features a cyclohexene ring attached to a benzene ring.
Properties
CAS No. |
142205-19-4 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-3-methylpentane-2,4-dione |
InChI |
InChI=1S/C12H18O2/c1-9(13)12(3,10(2)14)11-7-5-4-6-8-11/h7H,4-6,8H2,1-3H3 |
InChI Key |
JFMSCLCVWAOJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CCCCC1)C(=O)C |
Origin of Product |
United States |
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